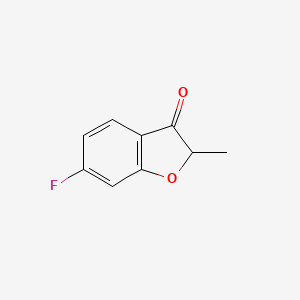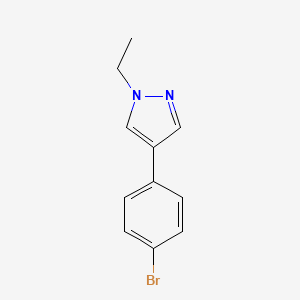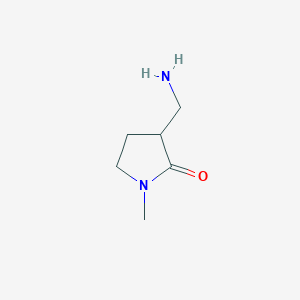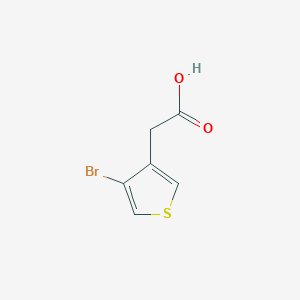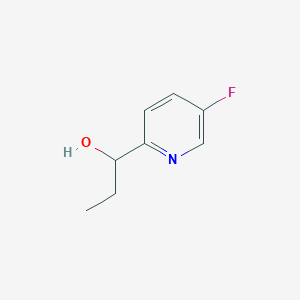![molecular formula C7H11B B1380277 3-(ブロモメチル)ビシクロ[3.1.0]ヘキサン CAS No. 1531523-78-0](/img/structure/B1380277.png)
3-(ブロモメチル)ビシクロ[3.1.0]ヘキサン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)bicyclo[3.1.0]hexane is a brominated organic compound with the molecular formula C7H11Br. It is a bicyclic molecule featuring a bromomethyl group attached to the third carbon of the bicyclo[3.1.0]hexane ring system. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Bicyclo[3.1.0]hexane: One common synthetic route involves the halogenation of bicyclo[3.1.0]hexane using bromine (Br2) in the presence of a suitable catalyst, such as ferric bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Grignard Reaction: Another method involves the formation of a Grignard reagent from an alkyl halide, followed by reaction with a suitable carbonyl compound to introduce the bromomethyl group.
Industrial Production Methods: Industrial production of 3-(Bromomethyl)bicyclo[3.1.0]hexane often involves large-scale halogenation reactions, with careful control of reaction parameters to achieve high yields and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: 3-(Bromomethyl)bicyclo[3.1.0]hexane can undergo oxidation reactions to form various oxidized products, such as alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group, resulting in different structural isomers.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes and alkenes.
Substitution Products: Various substituted bicyclo[3.1.0]hexanes depending on the nucleophile used.
科学的研究の応用
3-(Bromomethyl)bicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which 3-(Bromomethyl)bicyclo[3.1.0]hexane exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts.
類似化合物との比較
3-(Bromomethyl)bicyclo[3.1.0]hexane is unique due to its bicyclic structure and the presence of the bromomethyl group. Similar compounds include:
Bromomethylcyclohexane: A simpler monocylic compound with a similar bromomethyl group.
Bromomethylbicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
While these compounds share the bromomethyl group, the differences in their ring structures lead to variations in their reactivity and applications.
特性
IUPAC Name |
3-(bromomethyl)bicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-4-5-1-6-3-7(6)2-5/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZAGFFHXDSOQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1531523-78-0 |
Source


|
| Record name | 3-(bromomethyl)bicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
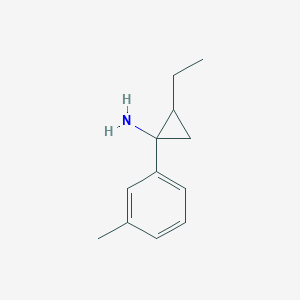
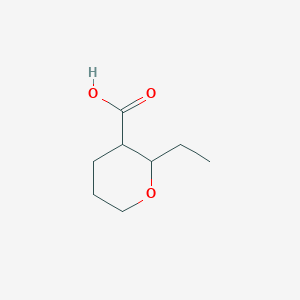
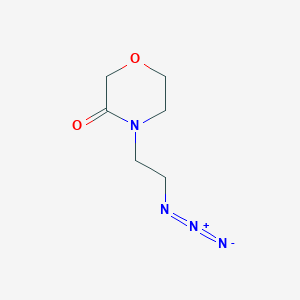
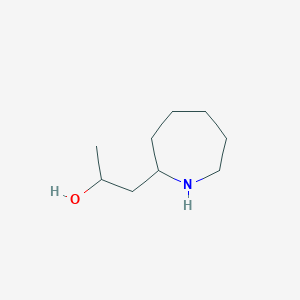
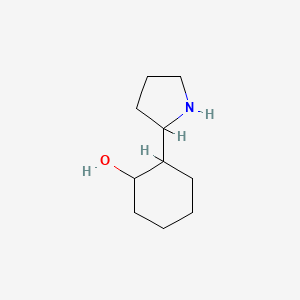
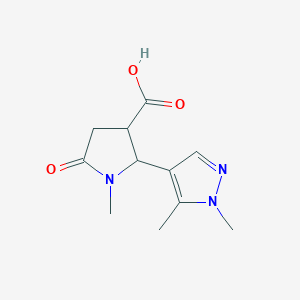
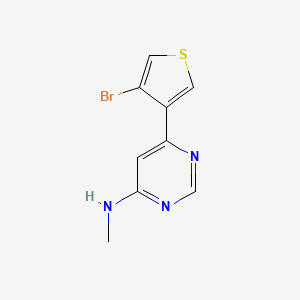
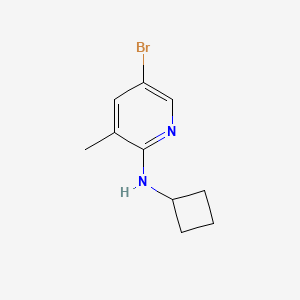
![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)
